![molecular formula C18H16N2O5S B2831862 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 892856-94-9](/img/structure/B2831862.png)
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,4-dimethoxybenzamide
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Overview
Description
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,4-dimethoxybenzamide, also known as DIBO, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. DIBO is a small molecule that has been shown to have antiviral, anticancer, and anti-inflammatory properties.
Scientific Research Applications
Sigma-2 Receptor Probes
Compounds with structures related to N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,4-dimethoxybenzamide have been developed as sigma-2 receptor probes. For example, radiolabeled benzamide analogs have shown high affinity for sigma2 receptors, making them useful ligands for in vitro studies of these receptors (Xu et al., 2005).
Anticonvulsant Agents
Certain benzothiazole derivatives have been synthesized and evaluated as anticonvulsant agents. Their design incorporates functional groups essential for binding to benzodiazepine receptors, and some compounds have shown considerable anticonvulsant activity in tests, highlighting their potential as pharmacological tools (Faizi et al., 2017).
Anticancer Activity
Synthetic efforts have yielded 4-thiazolidinones with benzothiazole moieties that exhibit antitumor activity. Some of these compounds have demonstrated anticancer effects on various cancer cell lines, making them promising leads for the development of new anticancer therapies (Havrylyuk et al., 2010).
Corrosion Inhibition
Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions. Their ability to adsorb onto surfaces suggests applications in materials protection and preservation (Hu et al., 2016).
Anti-inflammatory and Analgesic Agents
The development of benzoxazolone and benzothiazolone dimers has been explored for their potential as anti-inflammatory and analgesic agents. Some compounds in this class have shown significant activity, comparable to well-known drugs, in both in vitro and in vivo studies (Abdelazeem et al., 2015).
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides, a category related to the compound of interest, have been synthesized and shown to possess cardiac electrophysiological activity. These compounds offer a new avenue for the development of selective class III agents for managing cardiac arrhythmias (Morgan et al., 1990).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various cellular targets, including transcription factors and enzymes involved in critical cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to influence various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction .
properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-22-12-4-3-10(7-13(12)23-2)17(21)20-18-19-11-8-14-15(9-16(11)26-18)25-6-5-24-14/h3-4,7-9H,5-6H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSWUZSJTFOCDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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